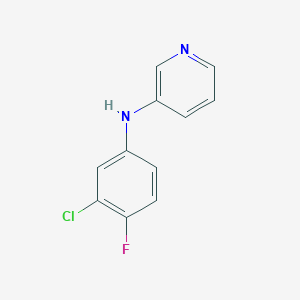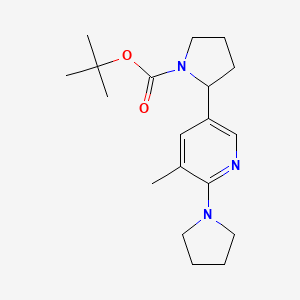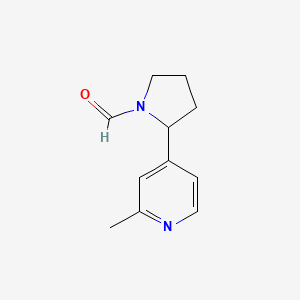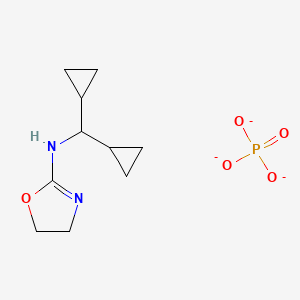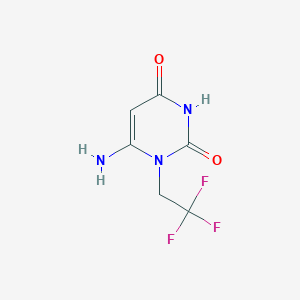![molecular formula C19H18F6N2O5 B15060875 Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate is a chemical compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction. Major products formed from these reactions include amines, oxides, and substituted derivatives.
Applications De Recherche Scientifique
Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets due to the presence of the trifluoromethoxy group.
Industry: The compound is used in the development of new materials with enhanced properties such as increased stability and lipophilicity.
Mécanisme D'action
The mechanism by which Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate include:
4-(Trifluoromethoxy)aniline: A precursor in the synthesis of the compound, used in various organic reactions.
Trifluoromethoxybenzene: A simpler compound with similar trifluoromethoxy functionality, used in organic synthesis.
Bis(4-trifluoromethoxyphenyl)methane: A related compound with two trifluoromethoxyphenyl groups, used in materials science
Propriétés
Formule moléculaire |
C19H18F6N2O5 |
|---|---|
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate |
InChI |
InChI=1S/C19H18F6N2O5/c1-16(26,11-3-7-13(8-4-11)29-18(20,21)22)31-15(28)32-17(2,27)12-5-9-14(10-6-12)30-19(23,24)25/h3-10H,26-27H2,1-2H3 |
Clé InChI |
PIKDKNCRWYQWSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC(F)(F)F)(N)OC(=O)OC(C)(C2=CC=C(C=C2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


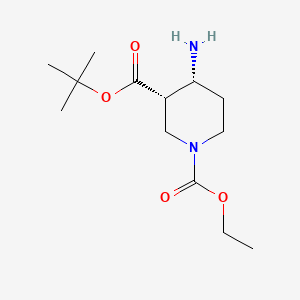
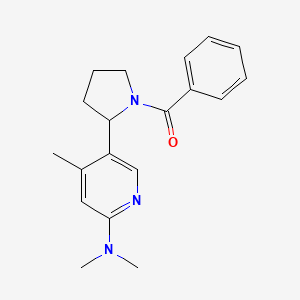
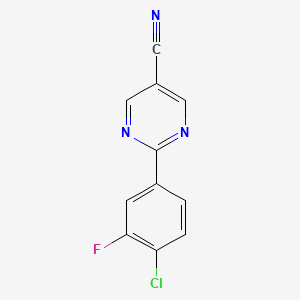
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
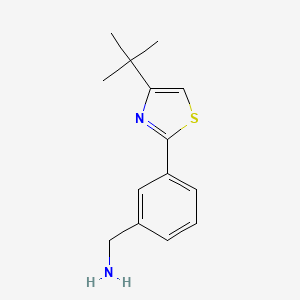
![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
